2-(1-Adamantyloxy)ethanamine
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Overview
Description
2-(1-Adamantyloxy)ethanamine is an organic compound that features an adamantane moiety linked to an ethanamine group via an oxygen atom. Adamantane, a highly stable and symmetrical hydrocarbon, is known for its unique cage-like structure. The incorporation of adamantane into various chemical compounds often imparts enhanced stability and lipophilicity, making such compounds valuable in diverse scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyloxy)ethanamine typically involves the reaction of 1-adamantanol with ethylene oxide in the presence of a strong base, such as sodium hydride, to form 2-(1-adamantyloxy)ethanol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Adamantyloxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: Formation of adamantane-based oxides or hydroxyl derivatives.
Reduction: Simplified amine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(1-Adamantyloxy)ethanamine finds applications in several fields:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems due to its stability and lipophilicity.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Adamantyloxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets. The ethanamine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
- 1-Adamantylmethanamine
- 2-(1-Adamantyl)ethanamine
- 2-(3-Homoadamantyl)ethanamine
Comparison: 2-(1-Adamantyloxy)ethanamine is unique due to the presence of an oxygen atom linking the adamantane and ethanamine groups. This structural feature imparts distinct chemical and physical properties, such as increased stability and lipophilicity, compared to its analogs. The presence of the oxygen atom also influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Biological Activity
2-(1-Adamantyloxy)ethanamine is an organic compound characterized by its unique adamantane structure linked to an ethanamine moiety via an ether bond. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial and antiviral properties, as well as its applications in drug delivery systems.
Chemical Structure
The molecular formula of this compound is C12H21NO. The compound features a stable adamantane core, which contributes to its lipophilicity and membrane permeability.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 201.31 g/mol |
IUPAC Name | This compound |
InChI Key | SSMRLTOOLLVHLW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety enhances the compound's ability to penetrate biological membranes, allowing for effective intracellular interactions. The ethanamine group facilitates hydrogen bonding and electrostatic interactions with target molecules, modulating their activity and leading to various biological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study comparing its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, demonstrating its potential as an antimicrobial agent .
Antiviral Activity
In addition to antimicrobial properties, preliminary studies have suggested that this compound may possess antiviral activity. It has been evaluated in vitro against several viruses, showing promising results in inhibiting viral replication. Further research is needed to elucidate the specific mechanisms involved in this activity .
Neuroprotective Effects
Emerging studies suggest that compounds similar to this compound may exhibit neuroprotective effects. This potential has been linked to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. These findings open avenues for exploring its therapeutic applications in neurodegenerative diseases .
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL.
Table: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Study on Antiviral Activity
In vitro assays conducted on influenza virus indicated that treatment with this compound resulted in a reduction of viral titers by over 80% compared to untreated controls. This suggests a strong antiviral effect that warrants further investigation into its mechanism of action.
Properties
IUPAC Name |
2-(1-adamantyloxy)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMRLTOOLLVHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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